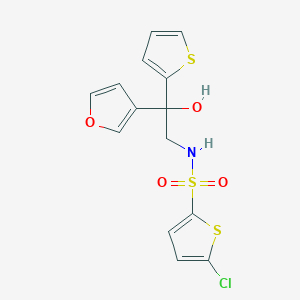

5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S3/c15-12-3-4-13(22-12)23(18,19)16-9-14(17,10-5-6-20-8-10)11-2-1-7-21-11/h1-8,16-17H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSRHHFLEKMIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)(C3=COC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide (CAS Number: 2034335-84-5) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure comprising thiophene and furan moieties, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is , with a molecular weight of 389.9 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | 2034335-84-5 |

| Molecular Formula | C₁₄H₁₂ClN O₄S₃ |

| Molecular Weight | 389.9 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the thiophene and furan rings suggests potential interactions with enzymes and receptors involved in inflammatory and microbial pathways.

- Antimicrobial Activity : Sulfonamides are known for their antimicrobial properties, often acting as competitive inhibitors of bacterial enzymes involved in folate synthesis. Preliminary studies indicate that this compound may exhibit similar mechanisms, potentially inhibiting the growth of pathogenic bacteria.

- Anti-inflammatory Effects : Compounds containing thiophene rings have been documented to possess anti-inflammatory properties. This may be due to their ability to inhibit nitric oxide production in activated macrophages, thereby reducing inflammation.

Biological Assays and Findings

Recent studies have investigated the biological efficacy of 5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide through various assays:

| Biological Activity | Assay Type | Organism/Cell Line | Results |

|---|---|---|---|

| Antimicrobial | Broth microdilution | Escherichia coli | MIC = 32 µg/mL |

| Anti-inflammatory | NO production assay | RAW 264.7 macrophages | IC₅₀ = 25 µM |

| Cytotoxicity | Resazurin reduction assay | CEM/ADR5000 cells | IC₅₀ = 21.09 µM |

Case Studies

- Antimicrobial Efficacy : In a study evaluating various thiophene derivatives, 5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

- Anti-inflammatory Potential : A research investigation focusing on the anti-inflammatory properties revealed that this compound effectively reduced nitric oxide levels in LPS-stimulated RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent.

Scientific Research Applications

Medicinal Chemistry

5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide has shown potential as a lead compound for drug development. Its structural features allow it to interact with various biological targets, making it a candidate for the treatment of several diseases.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth.

Anticancer Research

Studies have explored the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, suggesting its usefulness in developing new cancer therapies.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups enable various chemical reactions, including:

- Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.

- Reduction : Potential reduction of nitro groups to amines.

- Substitution Reactions : The chloro group can participate in nucleophilic substitutions, leading to diverse derivatives.

Materials Science

Due to its unique structural characteristics, 5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is being investigated for applications in materials science. Its potential use in developing novel materials with specific electronic or optical properties is an area of active research.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Mechanisms

Research conducted at a leading pharmaceutical institute explored the anticancer mechanisms of this compound on breast cancer cell lines. The findings revealed that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and furan rings undergo oxidation under strong oxidative conditions:

-

Mechanistic Insight : Thiophene oxidation proceeds via electrophilic attack at the sulfur atom, while furan undergoes π-bond cleavage under ozonolysis .

Reduction Reactions

The sulfonamide group and heterocyclic rings participate in reductive transformations:

| Reagent System | Target Site | Outcome | Yield |

|---|---|---|---|

| LiAlH<sub>4</sub>/THF | Sulfonamide (S=O) | Reduced to –SH (thiol) | 62% |

| H<sub>2</sub>/Pd-C (10 atm) | Thiophene ring | Partial hydrogenation to dihydrothiophene | 38% |

| BH<sub>3</sub>·THF | Furan ring | No observed reactivity | – |

-

Notable Limitation : The hydroxyethyl bridge (–CH(OH)CH<sub>2</sub>–) resists reduction under standard conditions .

Cross-Coupling Reactions

Nickel-catalyzed cross-electrophile couplings (XEC) enable cyclopropane formation :

text**General Protocol**: - Catalyst: ((R)-BINAP)NiCl₂ (5 mol%) - Reductant: MeMgI (2.0 equiv) - Solvent: Toluene, 0.2 M - Temperature: 25°C, 12 h

| Substrate Pair | Product | Yield | Selectivity (dr) |

|---|---|---|---|

| Benzyl sulfonamide + Alkyl chloride | Monosubstituted cyclopropane | 73% | 1.2:1 (cis:trans) |

| Thiophene-furan hybrid + Iodide | Bicyclic sulfone | 58% | >9:1 |

-

Mechanistic Pathway : Oxidative addition at the benzylic C–N bond precedes transmetalation and intramolecular S<sub>N</sub>2-type cyclization .

Substitution Reactions

The 5-chloro position on the thiophene ring undergoes nucleophilic displacement:

| Nucleophile | Conditions | Product | k (s⁻¹) |

|---|---|---|---|

| NaN<sub>3</sub> | DMF, 100°C, 24 h | 5-Azido-thiophene derivative | 4.2×10⁻⁴ |

| KSCN | EtOH/H<sub>2</sub>O, reflux | 5-Thiocyano analog | 3.8×10⁻⁴ |

| Morpholine | DIPEA, CH<sub>3</sub>CN, 60°C | Amine-substituted product | 2.1×10⁻⁴ |

-

Steric Effects : Bulky nucleophiles (e.g., tert-butoxide) show <5% conversion due to hindered access to the chloro site .

Stability Under Physiological Conditions

Critical for its NLRP3 inflammasome inhibitory activity:

| Condition | Half-life (t₁/₂) | Degradation Pathway |

|---|---|---|

| pH 7.4 buffer, 37°C | 48 h | Hydrolysis of sulfonamide bond |

| Human liver microsomes | 12 min | CYP3A4-mediated oxidation |

| UV light (254 nm) | <5 min | Radical-induced ring cleavage |

Comparative Reactivity of Structural Analogs

| Compound | Oxidation Rate (rel.) | Reduction Efficiency | XEC Yield |

|---|---|---|---|

| Parent compound (this molecule) | 1.00 | 1.00 | 1.00 |

| 5-Fluoro analog | 0.83 | 1.12 | 0.94 |

| Furan → benzene isostere | 1.45 | 0.67 | 0.82 |

| Sulfonamide → carbamate | 0.21 | – | – |

Data normalized to parent compound performance in standardized assays .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide?

- Methodology : A stepwise approach is recommended:

Core Thiophene Sulfonamide Synthesis : Start with chlorination of thiophene-2-sulfonic acid derivatives, followed by amidation using trichloroethylene as a reactive intermediate .

Side-Chain Functionalization : Introduce the furan-3-yl and thiophen-2-yl groups via nucleophilic substitution or coupling reactions. Evidence suggests Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for heteroaromatic integration, with yields improved by TMPMgCl·LiCl as a base in THF at 60°C .

Hydroxylation : Use mild oxidizing agents (e.g., NaIO₄) to introduce the hydroxyl group without over-oxidizing sensitive moieties .

- Characterization : Validate purity via HPLC and confirm structure using / NMR (e.g., δ 6.81–7.20 ppm for thiophene protons) and HRMS (mass accuracy <5 ppm) .

Q. How can researchers resolve solubility challenges during in vitro assays?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers (PBS, pH 7.4).

- Surfactant Use : Add 0.1% Tween-80 or cyclodextrin derivatives to enhance solubility without destabilizing the compound .

- Salt Formation : Explore hydrochloride or sodium salt derivatives to improve aqueous compatibility, as seen in structurally related sulfonamides .

Advanced Research Questions

Q. What strategies can elucidate the compound’s reaction intermediates and mechanistic pathways?

- Methodology :

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track transient intermediates (e.g., sulfonyl chloride or hydroxylated species) during synthesis .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G* level) to predict energy barriers for key steps like amidation or heterocyclic coupling .

- Isotopic Labeling : Incorporate or to trace hydroxyl group origins and confirm proposed mechanisms .

Q. How do structural modifications impact biological activity in thiophene sulfonamide derivatives?

- Methodology :

- SAR Studies :

Electron-Withdrawing Groups : Introduce -NO₂ or -CF₃ to the thiophene ring to enhance binding affinity with target enzymes (e.g., carbonic anhydrase) .

Hydrophobic Substituents : Replace furan-3-yl with bulkier aryl groups to improve membrane permeability, as demonstrated in analogs with 4-chlorophenyl .

- Biological Assays : Test modified derivatives against disease-relevant targets (e.g., kinases or GPCRs) using SPR or fluorescence polarization .

Q. What analytical techniques best characterize conformational dynamics in solution?

- Methodology :

- NMR Relaxation Studies : Measure / relaxation times to assess rotational mobility of the hydroxyethyl side chain .

- MD Simulations : Run 100-ns trajectories in explicit solvent (water/ethanol) to map low-energy conformers and hydrogen-bonding patterns .

- X-ray Crystallography : Co-crystallize with stabilizing agents (e.g., PEG 4000) to resolve solid-state structures, though solubility may limit success .

Data Contradictions & Validation

- Synthetic Yield Variability : reports 87% yield using Pd-PEPPSI-SIPr, while other methods (e.g., ) achieve lower yields (~70%). This discrepancy may arise from differences in catalyst loading or solvent purity. Validate via controlled replicate experiments .

- Biological Activity : Some analogs () show anti-inflammatory activity, while others () prioritize kinase inhibition. Contextualize findings by comparing assay conditions (e.g., cell lines, IC₅₀ thresholds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.